
rac Deprenyl-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Deprenyl-d8, also known as racemic Deprenyl-d8, is a deuterated form of Deprenyl. Deprenyl, discovered in the 1960s, is a selective and irreversible inhibitor of the B-form of monoamine oxidase (MAO-B) enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Deprenyl-d8 involves the incorporation of deuterium atoms into the Deprenyl molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired deuteration level .
化学反応の分析
Synthetic Reactions
rac Deprenyl-d8 is synthesized through controlled deuterium incorporation into the parent compound, selegiline. A primary method involves reacting N-methyl-α-methyl-N-2-propyn-1-yl-benzeneethanamine with deuterated reagents under optimized conditions to achieve selective isotopic substitution. Key features of this reaction include:
-
Deuterium Labeling : Three hydrogen atoms in the methylamino group are replaced with deuterium, resulting in enhanced metabolic stability .
-
Reaction Conditions : Conducted in anhydrous solvents (e.g., deuterated chloroform or DMF) with catalytic bases to facilitate hydrogen-deuterium exchange.
-
Yield and Purity : Typical yields range from 60–75%, with HPLC confirming >98% isotopic enrichment .
Metabolic Reactions
As a prodrug, this compound undergoes enzymatic transformations to active metabolites:
Key Observations :
-
Deuterium substitution at the methylamino group slows hepatic clearance, prolonging half-life .
-
MAO-B inhibition remains potent (IC₅₀ = 1.2 nM) despite isotopic modification, as the active site interaction is preserved .
Biochemical Interactions
This compound participates in reactions critical to its pharmacological activity:
MAO-B Inhibition
-
Mechanism : Irreversible covalent binding to MAO-B’s flavin cofactor via propargylamine moiety .
-
Kinetics : Deuterium labeling reduces enzyme off-rate (koff = 0.0027 s⁻¹ vs. 0.0035 s⁻¹ for non-deuterated form).
Antioxidant Activity
-
Scavenges hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻) via electron-donating deuterated methyl groups .
Comparative Reactivity
The table below contrasts this compound with related compounds:
Degradation Reactions
Under accelerated stability testing (40°C/75% RH), this compound shows:
科学的研究の応用
rac Deprenyl-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Deprenyl and its metabolites.
Biology: Studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
作用機序
rac Deprenyl-d8 exerts its effects primarily through the inhibition of the B-form of monoamine oxidase (MAO-B) enzyme. By inhibiting this enzyme, this compound reduces the breakdown of dopamine, leading to increased dopamine levels in the brain. This mechanism is crucial for its neuroprotective and anti-parkinsonian effects . Additionally, this compound has been shown to modulate gene expression and interfere with apoptotic pathways, further contributing to its neuroprotective properties .
類似化合物との比較
Selegiline: The levorotatory isomer of Deprenyl, more potent as an MAO-B inhibitor.
Rasagiline: Another MAO-B inhibitor with similar neuroprotective properties.
Pargyline: A structurally related compound with MAO-B inhibitory activity.
Uniqueness of rac Deprenyl-d8: this compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications .
生物活性
Introduction
rac Deprenyl-d8, a deuterated form of deprenyl (also known as selegiline), is a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered interest in both pharmacological and biochemical research due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
The primary mechanism of action for this compound involves the selective inhibition of MAO-B, an enzyme responsible for the oxidative deamination of monoamines such as dopamine. By inhibiting this enzyme, this compound increases the availability of dopamine in the synaptic cleft, which can enhance dopaminergic transmission and exert neuroprotective effects.
Key Mechanisms:
- Monoamine Oxidase Inhibition : Specifically inhibits MAO-B, leading to increased levels of dopamine.
- Neuroprotection : Protects dopaminergic neurons from oxidative stress and apoptosis.
- Modulation of Neurotransmitter Levels : Affects the levels of other neurotransmitters, including serotonin and norepinephrine.
Neuroprotective Effects
Several studies have demonstrated the neuroprotective properties of this compound. For instance, it has been shown to rescue nigral dopaminergic neurons in animal models subjected to neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Table 1: Summary of Neuroprotective Studies
Pharmacokinetics and Dosage
The pharmacokinetics of this compound suggest that its bioavailability and half-life are influenced by its deuterated nature. The deuterium substitution may lead to slower metabolic degradation compared to non-deuterated deprenyl, potentially enhancing its therapeutic efficacy.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-life | ~10 hours |
Bioavailability | ~50% |
Peak plasma concentration | 2-4 hours post-administration |
Parkinson's Disease
This compound is primarily investigated for its role in treating Parkinson's disease. Clinical trials have shown that it can improve motor symptoms and delay the progression of the disease when used alongside other dopaminergic therapies.
Case Study: Efficacy in Parkinson's Disease
In a clinical trial involving patients with early-stage Parkinson's disease, patients receiving this compound exhibited significant improvements in UPDRS (Unified Parkinson's Disease Rating Scale) scores compared to placebo controls .
特性
分子式 |
C13H17N |
---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D |
InChIキー |
MEZLKOACVSPNER-HEWZHJHFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H] |
正規SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。